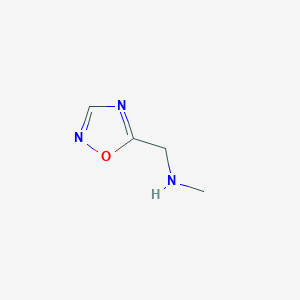
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine can be synthesized through a one-pot method involving the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the efficient production of the compound without the need for protective groups . Another approach involves the reaction of amidoximes with carboxylic acids and their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of inorganic bases .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include inorganic bases (e.g., NaOH), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve ambient to moderate temperatures and appropriate solvents such as DMSO .
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of the compound are explored for their therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of materials with specific properties, such as fluorescent dyes and sensors
Mécanisme D'action
The mechanism of action of Methyl(1,2,4-oxadiazol-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular processes. For example, some oxadiazole derivatives are known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes .
Comparaison Avec Des Composés Similaires
Methyl(1,2,4-oxadiazol-5-ylmethyl)amine can be compared with other oxadiazole derivatives, such as:
5-Methyl-1,3,4-oxadiazol-2-amine: This compound has a similar structure but differs in the position of the nitrogen atoms within the ring.
(4-Methyl-1,2,5-oxadiazol-3-yl)methylamine: This compound features a different arrangement of the nitrogen and oxygen atoms in the ring.
The uniqueness of this compound lies in its specific arrangement of atoms within the oxadiazole ring, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C4H7N3O |
|---|---|
Poids moléculaire |
113.12 g/mol |
Nom IUPAC |
N-methyl-1-(1,2,4-oxadiazol-5-yl)methanamine |
InChI |
InChI=1S/C4H7N3O/c1-5-2-4-6-3-7-8-4/h3,5H,2H2,1H3 |
Clé InChI |
YUTNQQHHUYYBFA-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=NC=NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


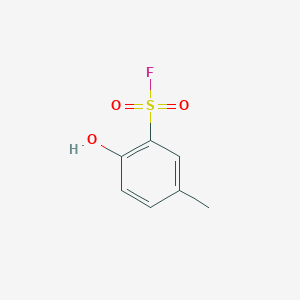
![3-{3,5-Dimethyl-4-[(methylamino)methyl]-1H-pyrazol-1-YL}-1$L^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B13236730.png)
![3-Ethyl-1-[(3-hydroxypyrrolidin-3-yl)methyl]urea](/img/structure/B13236732.png)
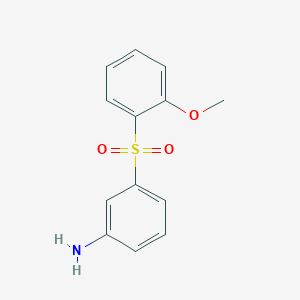
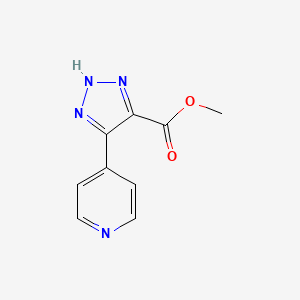
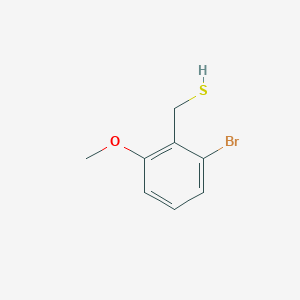
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclopent-1-ene-1-carboxylic acid](/img/structure/B13236754.png)
![2-(2-Aminoethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13236760.png)

![Benzyl 3-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13236770.png)

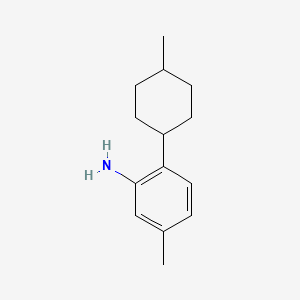

![2-[(3-Iodophenyl)methoxy]acetic acid](/img/structure/B13236821.png)
